molecular formula C11H13BrFNO2 B7900757 Tert-butyl (3-bromo-2-fluorophenyl)carbamate

Tert-butyl (3-bromo-2-fluorophenyl)carbamate

Cat. No. B7900757
M. Wt: 290.13 g/mol
InChI Key: JUOBTFMEQFYGLH-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromo-2-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C11H13BrFNO2 and its molecular weight is 290.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Tert-butyl (3-bromo-2-fluorophenyl)carbamate is used in the preparation and Diels‐Alder reaction of 2‐Amido substituted furans, which are important in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).

  • It serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), a drug used in cancer treatment. This involves a rapid synthetic method established for the compound (Zhao, Guo, Lan, & Xu, 2017).

  • The compound is utilized in studies focusing on the reactivity of N-(3-thienyl)carbamates, which are key in the preparation of various pyrroles and pyridines (Brugier, Outurquin, & Paulmier, 2001).

  • It has been used in the novel reduction of perfluoroalkyl ketones with lithium alkoxides, demonstrating its versatility in complex organic synthesis (Sokeirik et al., 2006).

  • The compound also finds application in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which has been studied for its antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Its role in the synthesis of new 1,3-disubstituted ureas and phenyl N-substituted carbamates, which have shown potential in antiarrhythmic and hypotensive applications, has been explored (Chalina, Chakarova, & Staneva, 1998).

  • This compound is used in the aqueous phosphoric acid-mediated deprotection of carbamates, esters, and ethers, which is a significant process in pharmaceutical synthesis (Li et al., 2006).

  • It is instrumental in the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement, a valuable method in organic synthesis and drug development (Lebel & Leogane, 2005).

properties

IUPAC Name

tert-butyl N-(3-bromo-2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOBTFMEQFYGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-fluorobenzoic acid (6.86 g, 31.32 mm 1), triethylamine (5.24 mL, 37.59 mmol) and DPPA (7.45 mL, 34.46 mmol) in t-BuOH (30 mL) was stirred at reflux for 20 hours. After cooling to ambient temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (100 mL), washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (4:1 hexane/ethyl acetate) to give tert-butyl 3-bromo-2-fluorophenylcarbamate (6.0 g, 66.0%) as an oil.
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step One
Name
Quantity
7.45 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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